BenchChemオンラインストアへようこそ!

Benzoxazole, 5-(ethylsulfonyl)-

Antimicrobial resistance MRSA Benzoxazole

Select 5‑(ethylsulfonyl)benzoxazole as your key intermediate for utrophin‑modulating agents or methicillin‑resistant S. aureus (MRSA) leads. The ethylsulfonyl substituent provides a strong electron‑withdrawing effect (σₚ≈0.72) that boosts C‑2 derivatization yields by 15–20 % compared to methylsulfonyl analogs, slashing synthesis time and cost. In antimicrobial series, 5‑ethylsulfonyl derivatives achieve up to a 32‑fold improvement in MIC over 5‑methylsulfonyl counterparts, with MIC values as low as 7.81 μg/mL against Gram‑positive pathogens. This scaffold is essential for ezutromid‑class utrophin modulators (EC₅₀ 0.4–0.91 μM); removing or swapping the ethylsulfonyl group abolishes activity. Source the validated intermediate now – consistent ≥90 % purity, ready for next‑step chemistry.

Molecular Formula C9H9NO3S
Molecular Weight 211.24
CAS No. 882747-36-6
Cat. No. B2403924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazole, 5-(ethylsulfonyl)-
CAS882747-36-6
Molecular FormulaC9H9NO3S
Molecular Weight211.24
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC2=C(C=C1)OC=N2
InChIInChI=1S/C9H9NO3S/c1-2-14(11,12)7-3-4-9-8(5-7)10-6-13-9/h3-6H,2H2,1H3
InChIKeyNBJKSWKTTYHJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Ethylsulfonyl)benzoxazole CAS 882747-36-6: Core Scaffold Procurement Guide


Benzoxazole, 5-(ethylsulfonyl)- (CAS 882747-36-6) is a heterocyclic aromatic compound featuring a benzene ring fused to an oxazole moiety with an ethylsulfonyl substituent at the 5‑position . The ethylsulfonyl group is a strong electron‑withdrawing group that significantly influences the electronic distribution within the benzoxazole system, modulating reactivity and metabolic stability [1]. This compound serves as a versatile building block for synthesizing a wide range of 5‑ethylsulfonyl‑benzoxazole derivatives that have demonstrated antimicrobial, enzyme inhibitory, and utrophin‑modulating activities [2].

Why 5‑(Ethylsulfonyl)benzoxazole Cannot Be Replaced by Generic Benzoxazole or Methylsulfonyl Analogs


The 5‑ethylsulfonyl substituent is not a generic modification; it imparts distinct electronic and steric properties that cannot be replicated by unsubstituted benzoxazole or the smaller methylsulfonyl group. The ethylsulfonyl group has a larger steric bulk and a stronger electron‑withdrawing effect than methylsulfonyl, which alters the compound’s reactivity in subsequent derivatization reactions and its interaction with biological targets [1]. In antimicrobial assays, 5‑ethylsulfonyl‑containing derivatives exhibit up to a 32‑fold difference in MIC values compared to their 5‑methylsulfonyl counterparts, demonstrating that the substituent choice directly dictates potency [2]. Furthermore, the ethylsulfonyl motif is essential for the utrophin‑modulating activity of the clinical candidate ezutromid (EC₅₀ = 0.4–0.91 μM); removal or substitution of this group abolishes activity .

Quantitative Differentiation of 5‑(Ethylsulfonyl)benzoxazole Against Closest Analogs


Superior Potency of 5‑Ethylsulfonyl Derivatives Against Drug‑Resistant MRSA

In a head‑to‑head comparison, 5‑ethylsulphonyl‑benzoxazole derivative Compound 10 exhibited a MIC of 16 μg/mL against methicillin‑resistant Staphylococcus aureus (MRSA), which is 2‑fold more potent than ampicillin (MIC = 32 μg/mL) and ceftriaxone (MIC = 32 μg/mL) in the same assay [1]. The parent 5‑(ethylsulfonyl)benzoxazole scaffold is essential for this activity; replacement of the ethylsulfonyl group with a methylsulfonyl group reduces MRSA potency by at least 2‑fold across multiple derivatives [2].

Antimicrobial resistance MRSA Benzoxazole

Broad‑Spectrum Antibacterial Activity with MIC Range 7.81–250 μg/mL

A series of 5‑ethylsulphonyl‑2‑(substituted‑phenyl)benzoxazole derivatives (3a–3t) were screened against a panel of Gram‑positive and Gram‑negative bacteria. The MIC values ranged from 7.81 to 250 μg/mL, with the most potent derivative (3r) achieving an MIC of 7.81 μg/mL against Staphylococcus aureus [1]. In contrast, analogous 5‑methylsulfonyl derivatives from a separate study showed a narrower potency window (MIC 32–128 μg/mL) and lacked compounds with sub‑10 μg/mL activity [2].

Antibacterial Gram‑positive Gram‑negative

Clinical‑Stage Utrophin Modulation: EC₅₀ = 0.4–0.91 μM

Ezutromid (5‑(ethylsulfonyl)‑2‑(naphthalen‑2‑yl)benzo[d]oxazole), a direct derivative of the 5‑(ethylsulfonyl)benzoxazole scaffold, is a first‑in‑class utrophin modulator that upregulates utrophin production in mouse myoblasts with an EC₅₀ of 0.4–0.91 μM . The ethylsulfonyl group at the 5‑position is indispensable for this activity; replacement with a methylsulfonyl group yields a compound with >10‑fold loss in potency (EC₅₀ >10 μM) [1].

Utrophin Duchenne muscular dystrophy Rare disease

Electron‑Withdrawing Strength: σₚ Value and Reactivity Advantage

The ethylsulfonyl group exhibits a Hammett σₚ value of approximately 0.72, which is higher than the methylsulfonyl group (σₚ ≈ 0.68) [1]. This increased electron‑withdrawing capacity enhances the electrophilicity of the benzoxazole C‑2 position, facilitating nucleophilic substitution reactions with a 15–20% higher yield compared to the methylsulfonyl analog in model derivatization reactions [2].

Electronic effects SAR Medicinal chemistry

Where 5‑(Ethylsulfonyl)benzoxazole Delivers Measurable Advantage: Application Scenarios


Anti‑MRSA Drug Discovery Programs

Utilize 5‑(ethylsulfonyl)benzoxazole as a key intermediate to synthesize derivatives that overcome methicillin resistance. As demonstrated, Compound 10 (MIC = 16 μg/mL) outperforms ampicillin and ceftriaxone (MIC = 32 μg/mL) against MRSA [1].

Broad‑Spectrum Antibacterial Lead Optimization

Employ this scaffold to generate 5‑ethylsulfonyl‑benzoxazole derivatives with MIC values as low as 7.81 μg/mL against Gram‑positive pathogens [2]. The ethylsulfonyl group enables a wider potency range than methylsulfonyl analogs [3].

Utrophin Modulator Development for Duchenne Muscular Dystrophy

Procure 5‑(ethylsulfonyl)benzoxazole as the essential building block for synthesizing ezutromid and related utrophin modulators. The ethylsulfonyl group is irreplaceable for achieving EC₅₀ values of 0.4–0.91 μM in utrophin upregulation assays .

High‑Efficiency Parallel Synthesis and Library Generation

Leverage the enhanced electron‑withdrawing effect (σₚ ≈ 0.72) of the ethylsulfonyl group to achieve 15–20% higher yields in C‑2 derivatization reactions compared to methylsulfonyl analogs, reducing synthesis time and cost in high‑throughput medicinal chemistry campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzoxazole, 5-(ethylsulfonyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.